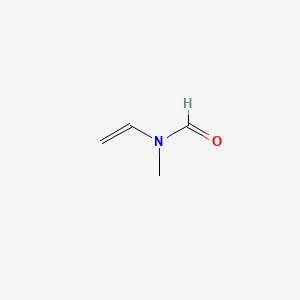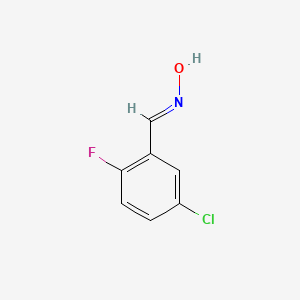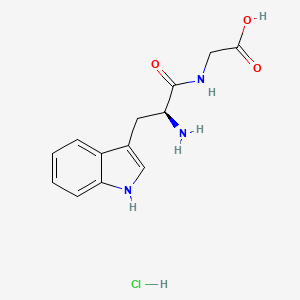
(Benzoyl chloride)pentachloroantimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzoyl chloride)pentachloroantimony is a chemical compound with the formula C7H5ClO·SbCl5. It is a complex formed between benzoyl chloride and antimony pentachloride. This compound is known for its unique reactivity and has applications in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (benzoyl chloride)pentachloroantimony typically involves the reaction of benzoyl chloride with antimony pentachloride. Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, benzoyl chloride is produced by the chlorination of toluene to form benzotrichloride, which is then hydrolyzed to benzoyl chloride. This benzoyl chloride is then reacted with antimony pentachloride to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Benzoyl chloride)pentachloroantimony undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include benzoic acid, esters, and amides, depending on the specific reagents used .
Wissenschaftliche Forschungsanwendungen
(Benzoyl chloride)pentachloroantimony has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (benzoyl chloride)pentachloroantimony involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include the formation of acyl derivatives and the release of hydrochloric acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the antimony component.
Antimony pentachloride: Used as a Lewis acid catalyst in organic reactions but does not have the same reactivity as (benzoyl chloride)pentachloroantimony.
Uniqueness
This compound is unique due to its combination of benzoyl chloride and antimony pentachloride, which imparts distinct reactivity and catalytic properties. This makes it valuable in specific synthetic applications where both components’ properties are advantageous .
Eigenschaften
CAS-Nummer |
38897-60-8 |
|---|---|
Molekularformel |
C7H5Cl6OSb |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
antimony(5+);benzoyl chloride;pentachloride |
InChI |
InChI=1S/C7H5ClO.5ClH.Sb/c8-7(9)6-4-2-1-3-5-6;;;;;;/h1-5H;5*1H;/q;;;;;;+5/p-5 |
InChI-Schlüssel |
FYEUVQAYWBSQIB-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)


![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)

